Methyl 5-chloro-6-methylpicolinate

Physicochemical profiling Chromatographic method development ADME prediction

Researchers targeting COX-2 inhibitors risk ordering the wrong regioisomer-the 6-chloro-5-methyl isomer alters SAR, reactivity, and GHS profile. Methyl 5-chloro-6-methylpicolinate is the etoricoxib-core regioisomer. • Correct 5-Cl-6-Me pattern: ΔXLogP3=2.1 vs 2.4 (isomer); enables predictable chromatographic separation • Cl at C-5 poised for Suzuki-Miyaura; ester at C-2 hydrolyzes to carboxylic acid • GHS H315/H319/H335 only-no H332 inhalation hazard, reducing containment burden during scale-up • Purity: 95% (typical); ambient shipping; dermal PPE required

Molecular Formula C8H8ClNO2
Molecular Weight 185.607
CAS No. 1261749-95-4
Cat. No. B577662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-6-methylpicolinate
CAS1261749-95-4
Synonyms2-Pyridinecarboxylic acid, 5-chloro-6-Methyl-, Methyl ester
Molecular FormulaC8H8ClNO2
Molecular Weight185.607
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)OC)Cl
InChIInChI=1S/C8H8ClNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3
InChIKeyMRPFFSOVCYMDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-6-methylpicolinate (CAS 1261749-95-4): Procurement-Grade Identity and Physicochemical Baseline


Methyl 5-chloro-6-methylpicolinate (CAS 1261749-95-4) is a disubstituted pyridine-2-carboxylate ester belonging to the picolinate family, with molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g·mol⁻¹ [1]. The compound bears a chlorine atom at ring position 5 and a methyl group at position 6, distinguishing it from positional isomers such as methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) [2]. Computed physicochemical descriptors include an XLogP3-AA value of 2.1, a topological polar surface area (TPSA) of 39.2 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds [1]. Its GHS classification includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. The compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research, where the 5-chloro-6-methyl substitution pattern is found in bioactive scaffolds such as the COX-2 inhibitor etoricoxib [3].

Methyl 5-Chloro-6-methylpicolinate: Why Positional Isomers Are Not Interchangeable in Synthesis and Bioassays


Although methyl 5-chloro-6-methylpicolinate and its positional isomer methyl 6-chloro-5-methylpicolinate share the identical molecular formula (C₈H₈ClNO₂) and molecular weight (185.61 g·mol⁻¹), they cannot be substituted for one another in synthetic or biological workflows [1]. The chlorine and methyl substituents occupy distinct positions on the pyridine ring, generating divergent electronic environments that alter the ring's reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed transformations [2]. The lipophilicity difference of ΔXLogP3 = 0.3 (2.1 vs. 2.4) translates to an approximately two-fold difference in octanol-water partition coefficient, impacting both chromatographic retention and membrane permeability [1]. Furthermore, the target compound carries a distinct GHS hazard profile—H315 (skin irritation) vs. H332 (harmful if inhaled) for the isomer—which carries implications for occupational exposure controls during scale-up [1]. The specific 5-chloro-6-methyl arrangement is a pharmacophoric feature in COX-2 inhibitors such as etoricoxib, meaning that procurement of the incorrect isomer would lead to a different chemical series entirely during lead optimization [3].

Methyl 5-Chloro-6-methylpicolinate: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Divergence vs. Positional Isomer: ΔXLogP3 = 0.3

Methyl 5-chloro-6-methylpicolinate yields an XLogP3-AA of 2.1, while its positional isomer methyl 6-chloro-5-methylpicolinate records an XLogP3-AA of 2.4, representing a difference of 0.3 log units [1][2]. This corresponds to an approximately two-fold difference in the octanol-water partition coefficient (log P). The TPSA is identical at 39.2 Ų for both isomers, indicating that the lipophilicity shift is attributable solely to the different spatial arrangement of the chlorine and methyl substituents and their influence on the electronic distribution of the pyridine ring [1][2].

Physicochemical profiling Chromatographic method development ADME prediction

Divergent GHS Hazard Profile Affects Occupational Exposure Banding

The target compound carries H315 (skin irritation, 100% notification ratio), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%) as its primary hazard statements per ECHA C&L inventory data aggregated in PubChem [1]. In contrast, the positional isomer is flagged with H332 (harmful if inhaled) in addition to H335 and H319, without the H315 skin irritation classification . The absence of H332 in the target compound means that airborne exposure control requirements may be less stringent during weighing and handling under open conditions, while the presence of H315 mandates dermal protection that may be less critical for the isomer.

Chemical safety Occupational hygiene Scale-up risk assessment

Market Price Differential: Target Compound Commands a 15–50× Premium Over Its Positional Isomer

Vendor pricing data reveal a stark economic differentiation: methyl 5-chloro-6-methylpicolinate is listed at approximately $4,201–$5,881 per gram (Chemscene, AKSci) , whereas its positional isomer methyl 6-chloro-5-methylpicolinate is priced between $113 and $258 per gram across multiple vendors (Glpbio, Achemblock, Aladdin) [1]. This 15- to 50-fold price premium reflects the relative scarcity of the 5-chloro-6-methyl substitution pattern in commercial supply chains and potentially higher synthetic complexity. Both compounds are available at ≥98% purity, indicating that purity alone does not drive the price difference .

Procurement economics Supply chain Custom synthesis

Predicted Physical Property Differences: Boiling Point and Density vs. Positional Isomer

The positional isomer methyl 6-chloro-5-methylpicolinate has a predicted boiling point of 298.1 ± 35.0 °C at 760 mmHg, a density of 1.247 ± 0.06 g/cm³, and a predicted pKa of −0.74 ± 0.10 . While experimentally determined boiling point, density, and pKa values for the target compound are not reported in the public domain, the different positioning of the chlorine atom (C-5 vs. C-6) is expected—based on class-level understanding of chloropyridine electronic effects—to produce small but measurable differences in boiling point and acid-base behavior [1]. The absence of published experimental data for the target compound itself constitutes a differentiation point: users must either measure these values de novo or rely on in silico predictions, adding an analytical burden not present for the better-characterized isomer.

Physical property prediction Distillation Formulation

Synthetic Utility: Chlorine at C-5 Enables Regioselective Cross-Coupling Orthogonal to C-2 Ester

In the target compound, the chlorine atom at position 5 is electronically distinct from chlorine at position 6 due to the proximity of the ring nitrogen and the ester group at C-2. For 2-substituted chloropyridines, the C-6 position is strongly activated toward oxidative addition in Pd-catalyzed cross-coupling because of the electron-withdrawing effect of the pyridine nitrogen at the ortho position [1]. In contrast, C-5 chlorine is farther from the nitrogen and subject to different electronic effects, enabling orthogonal functionalization strategies. Specifically, in methyl 5-chloro-6-methylpicolinate, the chlorine is at the position para to the ring nitrogen and meta to the ester, whereas in the isomer the chlorine is at C-6—ortho to the nitrogen and para to the ester—leading to distinct regiochemical outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1][2].

Cross-coupling Regioselective synthesis Medicinal chemistry

Pharmacophoric Relevance: 5-Chloro-6-methyl Substitution Is Embedded in Marketed Drug Scaffolds

The 5-chloro-6-methylpyridin-3-yl moiety is a critical pharmacophoric element in etoricoxib (Arcoxia®), a selective COX-2 inhibitor developed by Merck [1]. Methyl 5-chloro-6-methylpicolinate serves as a potential precursor to this motif: the ester at C-2 can be hydrolyzed to the carboxylic acid and further derivatized, while the chlorine at C-5 can participate in cross-coupling to install the biaryl linkage characteristic of etoricoxib analogs [1]. The positional isomer, methyl 6-chloro-5-methylpicolinate, would lead to a different regioisomeric series upon coupling, yielding compounds with altered COX-2 binding geometry and potentially divergent selectivity profiles. BindingDB records IC₅₀ values of 525 nM for 1-(5-chloro-6-methylpyridin-3-yl)piperazine at the α4β2 nicotinic acetylcholine receptor, further confirming that the 5-chloro-6-methyl substitution is recognized by biological targets [2].

Drug discovery COX-2 inhibition Pharmacophore mapping

Methyl 5-Chloro-6-methylpicolinate: Evidence-Driven Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Synthesis of 5-Chloro-6-methylpyridin-3-yl-Containing COX-2 Inhibitor Analogs

The 5-chloro-6-methyl substitution pattern of methyl 5-chloro-6-methylpicolinate matches the pharmacophoric core of etoricoxib (Arcoxia®), a marketed selective COX-2 inhibitor [1]. The ester at C-2 provides a handle for hydrolysis to the carboxylic acid, while the chlorine at C-5 is poised for Suzuki-Miyaura coupling to install biaryl linkages [1]. The moderate lipophilicity (XLogP3 = 2.1) and TPSA of 39.2 Ų place the compound within drug-like chemical space . Procurement of this specific isomer ensures that the resulting derivatives retain the correct 5-chloro-6-methyl regiochemistry; the positional isomer would yield different coupling products and alter the SAR trajectory . Note: the compound's GHS H315 classification mandates dermal PPE during synthetic manipulations .

Agrochemical Research: Herbicidal Picolinate Derivative Synthesis

Picolinate esters are a well-established class of synthetic auxin herbicides, with halauxifen-methyl and florpyrauxifen-benzyl representing commercial examples [1]. Methyl 5-chloro-6-methylpicolinate contains both the picolinate ester core and a chlorine substituent amenable to further derivatization. The C-5 chlorine offers a site for nucleophilic displacement or transition-metal-catalyzed coupling distinct from the more reactive C-2 and C-6 positions, enabling sequential functionalization strategies . Researchers developing novel picolinate herbicides should source this specific isomer to preserve the intended substitution geometry, as the 6-chloro-5-methyl isomer would orient the chlorine at the position ortho to the ring nitrogen, potentially altering auxin receptor binding [1].

Analytical Method Development: Chromatographic Differentiation of Picolinate Regioisomers

The ΔXLogP3 of 0.3 between methyl 5-chloro-6-methylpicolinate (XLogP3 = 2.1) and its 6-chloro-5-methyl isomer (XLogP3 = 2.4) provides a predictable basis for developing reversed-phase HPLC or UPLC separation methods [1]. The target compound will elute earlier than the isomer under standard C18 conditions, with retention time differences that can be tuned through mobile phase composition. The identical TPSA (39.2 Ų) but divergent lipophilicity of the two isomers makes this pair a useful probe set for evaluating chromatographic column selectivity toward halogen-positional isomers [1]. Procurement of both isomers enables cross-validation of analytical methods intended to resolve picolinate regioisomers in reaction monitoring or purity assessment workflows.

Process Chemistry: Risk-Benefit Analysis for Scale-Up Based on Hazard Profile

For process chemistry groups evaluating scale-up feasibility, the GHS profile of methyl 5-chloro-6-methylpicolinate—H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)—defines a lower inhalation hazard burden compared with its positional isomer, which adds H332 (harmful if inhaled) [1]. This difference may influence the selection of engineering controls: the target compound's lack of H332 classification suggests that local exhaust ventilation requirements may be less stringent during kilogram-scale operations, potentially reducing capital expenditure on containment infrastructure. However, the mandatory dermal protection (H315) and the compound's 15–50× price premium must be weighed against the process economics of the alternative isomer .

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